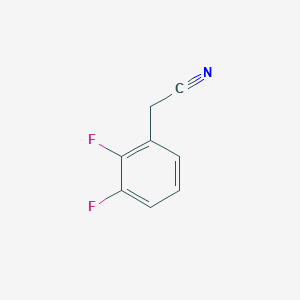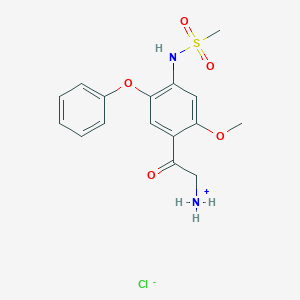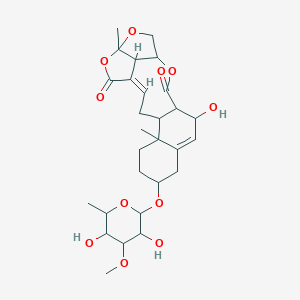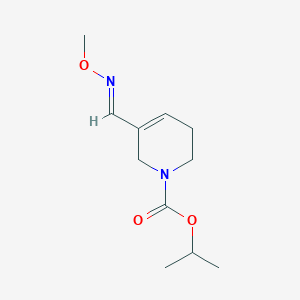
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. In the case of its insecticidal and acaricidal properties, this compound is thought to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and mites. In the case of its potential anticancer properties, this compound is believed to inhibit the activity of certain proteins involved in cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different organisms. In insects and mites, this compound has been shown to cause paralysis and death by disrupting the nervous system. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.
実験室実験の利点と制限
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent reagent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may require special handling and safety precautions.
将来の方向性
There are several future directions for Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate research, including its potential use in the development of novel pesticides, antibiotics, and anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use in agriculture and medicine.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety implications.
合成法
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2-bromo-3,6-dihydro-1(2H)-pyridinecarboxylic acid with isopropylamine, followed by the addition of methoxyamine hydrochloride to the reaction mixture. The final product is obtained after purification through column chromatography.
科学的研究の応用
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to possess insecticidal and acaricidal properties, making it a potential candidate for the development of novel pesticides. In medicine, this compound has been investigated for its potential anticancer, antibacterial, and antifungal properties. Additionally, this compound has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
特性
CAS番号 |
145071-33-6 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
propan-2-yl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+ |
InChIキー |
UJMFSQKWQMWATK-KPKJPENVSA-N |
異性体SMILES |
CC(C)OC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
正規SMILES |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1-methylethyl ester, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



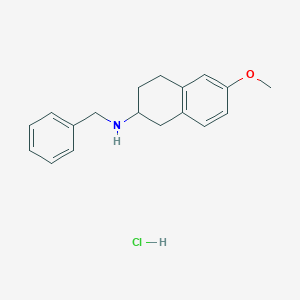




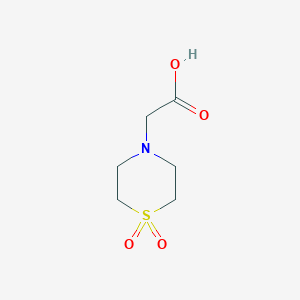
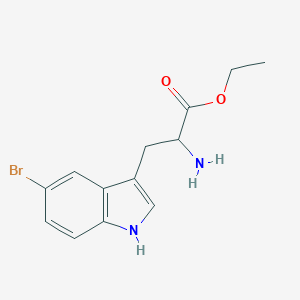
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

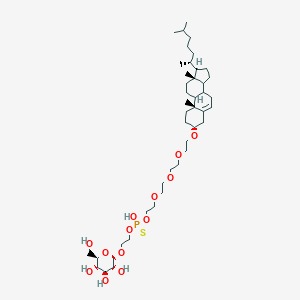
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
